Pentachlorophenyl salicylate
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Overview
Description
Pentachlorophenyl salicylate is an organic compound with the molecular formula C13H5Cl5O3. It is a derivative of salicylic acid and pentachlorophenol, characterized by the presence of five chlorine atoms and a salicylate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorophenyl salicylate can be synthesized through the esterification of pentachlorophenol with salicylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, pentachlorophenol and salicylic acid, are mixed in the presence of a catalyst and heated to promote the esterification reaction. The resulting product is then subjected to purification steps, including distillation and crystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones and chlorinated phenols.
Reduction: Less chlorinated salicylates.
Substitution: Halogen-substituted salicylates.
Scientific Research Applications
Pentachlorophenyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mechanism of Action
The mechanism of action of pentachlorophenyl salicylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to pentachlorophenyl salicylate, known for its use in acne treatment and as an anti-inflammatory agent.
Pentachlorophenol: Another precursor, used as a pesticide and disinfectant.
Phenyl Salicylate: Similar in structure but lacks the chlorination, used in sunscreens and as a plasticizer.
Uniqueness
This compound is unique due to its combination of the salicylate group and multiple chlorine atoms, which confer distinct chemical and biological properties. Its high degree of chlorination enhances its stability and makes it effective in various applications, particularly in industrial and research settings.
Properties
CAS No. |
36994-69-1 |
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Molecular Formula |
C13H5Cl5O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C13H5Cl5O3/c14-7-8(15)10(17)12(11(18)9(7)16)21-13(20)5-3-1-2-4-6(5)19/h1-4,19H |
InChI Key |
ZMZPNTFEPFRJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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